2H-1-Benzopyran, 7-(phenylmethoxy)-
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Overview
Description
2H-1-Benzopyran, 7-(phenylmethoxy)- is an organic compound that belongs to the benzopyran family. Benzopyrans are polycyclic compounds formed by the fusion of a benzene ring with a pyran ring. This specific compound is characterized by the presence of a phenylmethoxy group at the 7th position of the benzopyran structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 7-(phenylmethoxy)- typically involves the reaction of benzopyran derivatives with phenylmethoxy reagents under controlled conditions. One common method involves the use of a base-catalyzed reaction where benzopyran is treated with phenylmethanol in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of 2H-1-Benzopyran, 7-(phenylmethoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran, 7-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
2H-1-Benzopyran, 7-(phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran, 7-(phenylmethoxy)- involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signal transduction pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: Known for its use in fluorescence indicators and as a precursor in organic synthesis.
2H-1-Benzopyran-2-one, 5,7-dimethoxy-: Used in the synthesis of natural products and pharmaceuticals.
Uniqueness
2H-1-Benzopyran, 7-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
76240-25-0 |
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Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
7-phenylmethoxy-2H-chromene |
InChI |
InChI=1S/C16H14O2/c1-2-5-13(6-3-1)12-18-15-9-8-14-7-4-10-17-16(14)11-15/h1-9,11H,10,12H2 |
InChI Key |
CBYAOPJGAHDZIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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